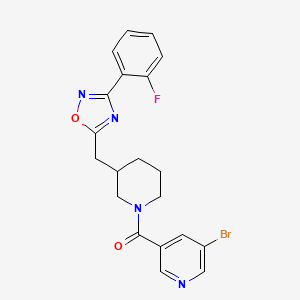

(5-Bromopyridin-3-yl)(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

Description

The compound "(5-Bromopyridin-3-yl)(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone" features a structurally complex architecture with multiple pharmacophoric motifs:

- 5-Bromopyridin-3-yl group: A halogenated pyridine ring, where bromine at the 5-position may enhance lipophilicity and influence binding interactions.

- 1,2,4-Oxadiazole ring: A heterocyclic system often used as a bioisostere for esters or amides, improving metabolic stability .

- 2-Fluorophenyl substituent: Fluorination typically increases bioavailability and modulates electronic properties.

Properties

IUPAC Name |

(5-bromopyridin-3-yl)-[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18BrFN4O2/c21-15-9-14(10-23-11-15)20(27)26-7-3-4-13(12-26)8-18-24-19(25-28-18)16-5-1-2-6-17(16)22/h1-2,5-6,9-11,13H,3-4,7-8,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMRZYMJSVYPCKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC(=CN=C2)Br)CC3=NC(=NO3)C4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18BrFN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (5-Bromopyridin-3-yl)(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a complex organic molecule featuring a brominated pyridine and an oxadiazole moiety. Its biological activity has been of interest due to its potential applications in medicinal chemistry, particularly in the development of anticancer agents.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 410.29 g/mol. The presence of the bromine atom and the fluorine substituent suggests potential interactions with biological targets, which can enhance its pharmacological profile.

Research indicates that compounds containing the oxadiazole moiety exhibit significant biological activities, including anticancer properties. The mechanism of action often involves the inhibition of specific enzymes or pathways that are crucial for cancer cell proliferation. For instance, oxadiazoles have been shown to target the EGFR (Epidermal Growth Factor Receptor) pathway, which is vital in many cancers.

Biological Activity Data

Recent studies have evaluated the biological activities of various derivatives of oxadiazoles, including those similar to the compound . Below is a summary table presenting the biological activity findings:

| Compound | Cell Line | IC50 (µM) | % Inhibition |

|---|---|---|---|

| Compound A | MDA-MB-468 (Breast Cancer) | 0.87 | 84.83% |

| Compound B | T-47D (Breast Cancer) | 0.67 | 90.47% |

| Compound C | HCT-116 (Colon Cancer) | 0.80 | 81.58% |

| Compound D | PC-3 (Prostate Cancer) | 0.75 | 82.00% |

The data indicates that compounds with similar structural features to This compound exhibit potent antiproliferative effects across various cancer cell lines .

Case Studies

- Anticancer Activity : A study published in Molecules demonstrated that derivatives of oxadiazoles showed significant anticancer activity against multiple cell lines, including breast and colon cancer types. The most potent compounds exhibited IC50 values in the sub-micromolar range, indicating high efficacy .

- Enzyme Inhibition : Another investigation focused on enzyme inhibition revealed that certain oxadiazole derivatives could inhibit key enzymes involved in cancer progression, such as Src and IL-6 pathways . This suggests that the compound may also exert its effects through modulation of these signaling pathways.

Comparison with Similar Compounds

Anti-HIV Piroxicam Derivatives ()

A series of piroxicam analogs (e.g., 13d, 13l, 13m ) were designed as HIV integrase (IN) inhibitors, achieving EC50 values of 20–25 µM and selectivity indices (SI) >24. Key comparisons:

- Shared Features : Both the target compound and piroxicam analogs incorporate aromatic/heterocyclic systems critical for enzyme binding. The oxadiazole ring in the target may mimic the carboxylate or keto groups in piroxicam derivatives, facilitating interactions with metal ions in IN’s active site .

- Divergence : The target compound lacks the sulfonamide group present in piroxicam analogs, which is pivotal for their anti-inflammatory and antiviral activities.

(2-Amino-1,3-oxazol-5-yl)(3-bromophenyl)methanone ()

This compound shares a brominated aryl group and a heterocyclic core (oxazole) with the target. Differences include:

- Substituent Positioning : The bromine in ’s compound is para on the phenyl ring, whereas the target’s bromine is meta on pyridine.

Data Table: Comparative Analysis

Limitations

- The evidence lacks direct studies on the target compound, necessitating extrapolation from analogues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.